molecular formula C24H26N2O5 B2557484 7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1234868-02-0

7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2557484
CAS RN: 1234868-02-0
M. Wt: 422.481
InChI Key: OUAPLLARSOEDSE-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Neuroprotective and Antioxidant Effects : A study introduced novel benzofuran-2-carboxamide derivatives, including ones with structural similarities to the compound of interest, evaluating their neuroprotective and antioxidant activities. Compounds were tested against NMDA-induced excitotoxic neuronal cell damage, with several showing considerable protection. One compound, in particular, exhibited potent and efficacious neuroprotective action, suggesting that specific substitutions at the benzofuran moiety could enhance anti-excitotoxic, ROS scavenging, and antioxidant activities (Cho et al., 2015).

  • Anticholinesterase Activities : Novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons were assessed for their anticholinesterase properties. These compounds were found to be potent inhibitors of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential therapeutic applications for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Luo et al., 2005).

  • Selective Sigma Receptor Ligands : The synthesis of benzofuran-2-carboxamide ligands selective for sigma receptors was described, showcasing their high affinity for sigma-1 receptors. These ligands, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibit potential for further exploration in neuropsychiatric and neurodegenerative disorders (Marriott et al., 2012).

  • PD-1/PD-L1 Inhibition for Cancer Therapy : A study synthesized 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, targeting the PD-1/PD-L1 interaction. One compound showed significant inhibitory activity, highlighting a potential pathway for cancer immunotherapy development (Narva et al., 2020).

Future Directions

Piperidine derivatives are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for their synthesis is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

7-methoxy-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-5-6-18-14-21(31-23(18)20)24(28)25-15-17-10-12-26(13-11-17)22(27)16-30-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPLLARSOEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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